beta-Chaconine
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Overview
Description
beta-Chaconine is a natural product found in Fritillaria stenanthera, Solanum chacoense, and other organisms with data available.
Scientific Research Applications
Cancer Research :
- Alpha-chaconine has shown inhibitory effects on lung adenocarcinoma cell metastasis, suggesting potential chemotherapeutic applications (Shih et al., 2007).
- It also inhibited the growth of human colon (HT29) and liver (HepG2) cancer cells, highlighting its antiproliferative properties (Lee et al., 2004).
Embryonic Development Studies :
- Steroidal glycoalkaloids from potatoes, including alpha-solanine and alpha-chaconine, were found to inhibit pre-implantation embryo development in bovine models (Wang et al., 2005).
Angiogenesis Research :
- Alpha-chaconine demonstrated the potential to inhibit angiogenesis in vitro by reducing matrix metalloproteinase-2 activities, suggesting therapeutic potential for anti-angiogenic therapy (Lu et al., 2010).
Muscle and Adipocyte Studies :
- It induced myogenesis of bovine satellite cells, impacting muscle development, while having a lesser effect on the adipogenesis of adipocytes (Chung et al., 2019).
Intestinal Cell Research :
- Studies on intestinal epithelial cells highlighted its role in inducing apoptosis and affecting the mechanical barrier function and antioxidant ability of these cells (He et al., 2021).
Endometrial Cancer Cell Research :
- Alpha-chaconine and alpha-solanine were found to inhibit the proliferation of endometrium cancer cells by reducing expression of key signaling proteins (Arslan & Yerer, 2018).
Properties
CAS No. |
472-51-5 |
---|---|
Molecular Formula |
C39H63NO10 |
Molecular Weight |
705.9 g/mol |
IUPAC Name |
(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(1S,2S,7S,10R,11S,14S,15R,16S,17R,20S,23S)-10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracos-4-en-7-yl]oxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C39H63NO10/c1-18-6-9-26-19(2)29-27(40(26)16-18)15-25-23-8-7-21-14-22(10-12-38(21,4)24(23)11-13-39(25,29)5)48-37-35(33(45)31(43)28(17-41)49-37)50-36-34(46)32(44)30(42)20(3)47-36/h7,18-20,22-37,41-46H,6,8-17H2,1-5H3/t18-,19+,20-,22-,23+,24-,25-,26+,27-,28+,29-,30-,31+,32+,33-,34+,35+,36-,37+,38-,39-/m0/s1 |
InChI Key |
ZLSYCIYRYZUJCZ-MTXMLOAPSA-N |
Isomeric SMILES |
C[C@H]1CC[C@@H]2[C@H]([C@H]3[C@@H](N2C1)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)C)C)C |
SMILES |
CC1CCC2C(C3C(N2C1)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)C |
Canonical SMILES |
CC1CCC2C(C3C(N2C1)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)C |
Synonyms |
eta(1)-chaconine beta-chaconine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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